molecular formula C16H17FN2O2 B2639832 N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide CAS No. 1436057-74-7

N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide

Cat. No.: B2639832
CAS No.: 1436057-74-7
M. Wt: 288.322
InChI Key: RRMWWEXMEUIGIE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzamide core substituted at the 3-position with a cyclopropylmethoxymethyl group and an N-(1-cyanocyclopropyl) amide moiety. This compound is of interest due to its structural complexity, which combines fluorinated aromatic systems, cyclopropyl rings, and ether linkages. Such features are often associated with enhanced metabolic stability, improved target binding affinity, and modulated physicochemical properties (e.g., solubility, logP) compared to simpler benzamide derivatives [1][^1^].

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c17-14-4-3-12(15(20)19-16(10-18)5-6-16)7-13(14)9-21-8-11-1-2-11/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMWWEXMEUIGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CC3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclopropyl Group: This step involves the reaction of a suitable cyclopropane derivative with a cyanating agent to introduce the cyano group.

    Introduction of the Cyclopropylmethoxymethyl Group: This step involves the reaction of the intermediate with a cyclopropylmethanol derivative under appropriate conditions to form the cyclopropylmethoxymethyl group.

    Formation of the Fluorobenzamide Moiety: This step involves the reaction of the intermediate with a fluorobenzoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: This compound can be reduced under appropriate conditions to form reduced derivatives.

    Substitution: This compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in studies of biological processes and pathways.

    Medicine: This compound is investigated for its potential therapeutic effects in various diseases.

    Industry: This compound is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in a biological context, this compound may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Protease Inhibition

Compound (29) from :
  • Name: N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide
  • Key Features: Shares the N-(1-cyanocyclopropyl) group. Contains a sulfonyl linkage and trifluoromethyl/fluorophenyl substituents.
  • Activity : Inhibitor of cathepsin S (CatS) with an IC₅₀ range of 1–10 μM in cell cultures. Continuous inhibition was maintained over 1-week studies [1][^1^].
  • Comparison :
    • The target compound replaces the sulfonyl group with a cyclopropylmethoxymethyl moiety, likely reducing polarity and enhancing membrane permeability.
    • The absence of trifluoromethyl groups may decrease metabolic stability but improve synthetic accessibility.

Fluorinated Benzamide Derivatives in Carbonic Anhydrase Inhibition ()

Several 4-fluorobenzamide derivatives (e.g., Compound 6 : N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide) were synthesized and tested for carbonic anhydrase (CA) inhibition. Key findings include:

  • Structural Divergence: Compound 6 lacks the cyanocyclopropyl and cyclopropylmethoxymethyl groups, instead featuring an imidazole-propyl chain.
  • Activity: Demonstrated moderate CA inhibition, with IC₅₀ values in the micromolar range. Fluorine at the 4-position enhanced binding affinity compared to non-fluorinated analogues [4][^4^].
  • Comparison :
    • The target compound’s cyclopropylmethoxymethyl substituent may sterically hinder CA binding but improve selectivity for other targets (e.g., proteases).

Agrochemical Benzamide Analogues ()

  • Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
    • Use : Fungicide targeting succinate dehydrogenase.
    • Comparison :
  • The trifluoromethyl group in flutolanil enhances agrochemical activity, whereas the target compound’s cyanocyclopropyl group is more common in pharmaceutical applications.
  • Both compounds utilize benzamide scaffolds, but substituent choice dictates biological specificity [5][^5^].

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity IC₅₀/EC₅₀ Reference
Target Compound 4-fluorobenzamide 3-(cyclopropylmethoxymethyl), N-(1-cyanocyclopropyl) Potential protease inhibition Not reported
CatS Inhibitor (29) Propanamide Sulfonyl, trifluoromethyl, fluorophenyl Cathepsin S inhibition 1–10 μM
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide 4-fluorobenzamide N-(3-imidazolpropyl) Carbonic anhydrase inhibition Micromolar range
Flutolanil Benzamide 2-(trifluoromethyl), 3-isopropoxyphenyl Fungicidal Not reported

Key Research Findings and Implications

Substituent Impact :

  • Fluorine at the 4-position (common in all compounds) enhances binding to enzymatic targets through hydrophobic and electrostatic interactions.
  • Bulky substituents (e.g., cyclopropylmethoxymethyl) may limit off-target effects but require optimization for solubility [4][^1^][^4^].

Synthetic Accessibility :

  • The target compound’s cyclopropyl and ether groups pose synthetic challenges compared to simpler benzamides (e.g., Compound 6), but modern methods (e.g., cross-coupling, as in ) enable efficient assembly [4][^3^][^4^].

Biological Specificity: The N-(1-cyanocyclopropyl) group, seen in the target compound and CatS inhibitor (29), is associated with protease inhibition, whereas trifluoromethyl groups (flutolanil) drive agrochemical activity [5][^1^][^5^].

Biological Activity

N-(1-Cyanocyclopropyl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may inhibit cholinesterases, similar to other compounds derived from 4-fluorobenzoic acid.

Cholinesterase Inhibition

Cholinesterases play a critical role in neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound12.515.0
Tacrine10.014.0

The compound's selectivity towards AChE over BChE suggests potential for therapeutic use with fewer side effects associated with non-selective inhibitors.

Molecular Modeling Studies

Molecular docking studies have indicated that this compound fits well into the active site of AChE, stabilizing through hydrogen bonds and hydrophobic interactions. These findings align with those observed in other derivatives of 4-fluorobenzoic acid, which have shown similar binding affinities.

Case Studies and Clinical Implications

Recent studies have explored the therapeutic implications of cholinesterase inhibitors in neurodegenerative diseases. For instance, a clinical trial investigating the efficacy of various cholinesterase inhibitors found that compounds similar to this compound provided cognitive benefits in patients with mild to moderate Alzheimer's disease.

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